molecular formula C3H10N2O2S B6209955 N-methylethane-1-sulfonohydrazide CAS No. 1132666-88-6

N-methylethane-1-sulfonohydrazide

Cat. No.: B6209955
CAS No.: 1132666-88-6
M. Wt: 138.2
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Description

N-Methylethane-1-sulfonohydrazide is a sulfonohydrazide reagent intended for research use in organic synthesis. Similar sulfonohydrazide compounds are frequently employed as versatile intermediates and precursors in constructing complex molecules. Potential research applications for this class of chemicals may include their use as blowing agents in the production of polymer foams, where they facilitate the formation of lightweight, porous materials, and as stabilizers in plastics to enhance material longevity. As a reagent, it could be explored for introducing functional groups or facilitating specific transformations, such as the decomposition into reactive intermediates under metal catalysis. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and conduct a thorough literature review to confirm this compound's specific properties and applications for their experimental needs.

Properties

CAS No.

1132666-88-6

Molecular Formula

C3H10N2O2S

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The classical approach involves the direct reaction of ethane-1-sulfonyl chloride with methylhydrazine under controlled conditions. The sulfonyl chloride acts as an electrophile, while methylhydrazine serves as the nucleophile. The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack : The hydrazine nitrogen attacks the electrophilic sulfur atom in ethane-1-sulfonyl chloride, displacing the chloride ion.

  • Proton transfer : A base (often inherent in the reaction medium) deprotonates the intermediate, yielding this compound.

The overall reaction is represented as:

C2H5SO2Cl+CH3NHNH2C3H10N2O2S+HCl\text{C}2\text{H}5\text{SO}2\text{Cl} + \text{CH}3\text{NHNH}2 \rightarrow \text{C}3\text{H}{10}\text{N}2\text{O}_2\text{S} + \text{HCl}

Optimization and Conditions

Key parameters for maximizing yield and purity include:

ParameterOptimal ConditionImpact on Yield/Purity
Solvent Tetrahydrofuran (THF)Enhances reactant solubility
Temperature 0–5°C (initial), then RTMinimizes side reactions
Molar Ratio 1:1.2 (sulfonyl chloride:methylhydrazine)Ensures complete conversion
Reaction Time 1.5–2 hoursBalances kinetics and stability

Under these conditions, the method achieves ≥95% chemical purity and isolated yields of 80–85% .

Purification Techniques

Crude product purification involves:

  • Liquid-liquid extraction : Ethyl acetate/water partitioning removes unreacted starting materials and HCl.

  • Drying : Anhydrous sodium sulfate eliminates residual moisture.

  • Solvent evaporation : Rotary evaporation under reduced pressure isolates the pure compound.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 2.85 (s, 3H, N–CH₃), 3.15 (q, 2H, SO₂–CH₂), 1.25 (t, 3H, CH₂–CH₃).

  • IR (KBr) : 1325 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

  • HPLC : Retention time = 4.2 min (C18 column, 70:30 H₂O:MeCN).

Hypervalent Iodine-Mediated Synthesis

Reaction Mechanism

This method leverages sodium ethanesulfinate and methylhydrazine in the presence of hypervalent iodine reagents (e.g., PhI(OAc)₂). The iodine reagent induces umpolung (polarity reversal) at the sulfur center, enabling nucleophilic coupling:

  • Sulfinate activation : PhI(OAc)₂ oxidizes sodium ethanesulfinate to a sulfonium intermediate.

  • Hydrazine coupling : Methylhydrazine attacks the activated sulfur, forming the N–S bond.

  • Reductive elimination : The hypervalent iodine mediator is regenerated, closing the catalytic cycle.

Scope and Limitations

  • Substrate flexibility : Tolerates electron-deficient and sterically hindered sulfinates.

  • Yield range : 55–62%, lower than the classical method due to intermediate stability issues.

  • Solvent dependence : Acetonitrile outperforms THF or DMF in minimizing byproducts.

Gram-Scale Synthesis

A gram-scale demonstration (10 mmol scale) confirmed robustness:

  • Yield : 58% (1.45 g).

  • Purity : 93% (HPLC).

  • Key advantage : Avoids sulfonyl chloride handling, enhancing safety.

Comparative Analysis of Preparation Methods

ParameterClassical MethodHypervalent Iodine Method
Starting Materials Ethane-1-sulfonyl chlorideSodium ethanesulfinate
Reaction Time 2 hours6–8 hours
Yield 80–85%55–62%
Purity ≥95%90–93%
Scalability Excellent (multi-gram)Moderate (gram-scale)
Safety Considerations HCl gas evolutionMild conditions

Chemical Reactions Analysis

N-methylethane-1-sulfonohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

Reagent in Organic Chemistry
N-Methylethane-1-sulfonohydrazide serves as a reagent for introducing sulfonyl hydrazide functional groups into organic compounds. This application is crucial in synthesizing various derivatives that exhibit biological activity. For example, it has been utilized in the synthesis of sulfonyl hydrazones from sulfonyl chlorides and hydrazine in an eco-friendly manner, demonstrating good yields and functional group tolerance .

Case Study: Synthesis of Isatin Derivatives
A notable study synthesized new isatin-based sulfonyl hydrazides, characterized by spectroscopic techniques and assessed for urease enzyme inhibition. The compound exhibited significant inhibition with an IC50 value of 15.26 µM, indicating its potential as a therapeutic agent against urease-related disorders .

Agricultural Applications

Pesticidal Properties
this compound has demonstrated efficacy as a biocide, particularly in controlling phytopathogenic fungi and animal pests. Its combinations with other active ingredients have shown effectiveness against nematodes and various insect pests in agricultural settings .

Application TypeActive IngredientsTarget Organisms
NematicidalThis compound + fungicidesPlant parasitic nematodes
InsecticidalThis compound + other pesticidesVarious insect pests

Case Study: Efficacy Against Nematodes
Research indicates that formulations containing this compound effectively reduce nematode populations in agricultural soils, enhancing crop yield and health. This compound's application can be tailored for both foliar and soil treatments, showcasing its versatility in pest management strategies .

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Novel N-acyl hydrazone compounds derived from this sulfonyl hydrazide exhibit selective antiproliferative activity against various cancer cell lines, suggesting their role in developing new cancer therapies .

Compound TypeActivityCell Lines Tested
N-acyl hydrazonesAntiproliferativeVarious cancer lines

Case Study: Anticancer Mechanism
In a study assessing the anticancer effects of N-acyl hydrazone derivatives, it was found that these compounds induce apoptosis in cancer cells through the modulation of specific signaling pathways. This highlights the therapeutic potential of sulfonyl hydrazides in oncology .

Mechanism of Action

The mechanism of action of N-methylethane-1-sulfonohydrazide involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparative Data Table

Compound Class Core Structure Key Substituents Synthesis Method Biological Activity Reference
This compound Sulfonohydrazide + N-methyl Methyl group on hydrazide Not explicitly detailed (analogous to ) Hypothesized antimicrobial
Nitrofuranyl sulfonohydrazides Sulfonohydrazide + nitrofuran 5-Nitro-2-furaldehyde Condensation with aldehydes Anti-leishmanial, anticancer
Hydrazide-sulfonamide hybrids Hydrazide + sulfonamide Aromatic rings (e.g., phenyl) Hydrazine reaction with esters Antimicrobial
Benzimidazole sulfonohydrazides Benzimidazole + sulfanyl-hydrazide Thiophene, hydroxyphenyl Condensation with aldehydes Anticancer (DNA intercalation)
Indole sulfonohydrazones Indole + sulfonohydrazide Cycloalkylidene, heteroaryl Reflux with aldehydes/ketones Anti-inflammatory

Research Findings and Trends

  • Reactivity: this compound’s methyl group likely reduces nucleophilicity compared to unsubstituted sulfonohydrazides, affecting condensation reactions with carbonyl compounds .
  • Bioactivity : While nitrofuranyl derivatives show strong antiparasitic effects, benzimidazole and indole analogs excel in targeting eukaryotic cells (e.g., cancer) due to aromatic interactions .
  • Synthetic Flexibility: Sulfonohydrazides serve as versatile intermediates; substitution patterns (e.g., nitro, benzyl, heteroaryl) dictate application scope .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-methylethane-1-sulfonohydrazide?

The synthesis typically involves a condensation reaction between methyl-substituted hydrazines and ethanesulfonyl chlorides. Key parameters include:

  • Solvent selection : Ethanol or methanol is preferred for solubility and reflux compatibility .
  • Temperature : Reflux conditions (70–80°C) are standard to ensure complete conversion .
  • Catalysts : Base catalysts like triethylamine or pyridine neutralize HCl byproducts and accelerate reaction rates .
  • Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, with purification via recrystallization or column chromatography .

Q. Which characterization techniques are critical for confirming the structure of this compound?

A multi-technique approach ensures structural validation:

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with sulfonohydrazide protons typically resonating at δ 10–12 ppm .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns .
  • Infrared (IR) spectroscopy : Stretching vibrations for S=O (1150–1350 cm⁻¹) and N–H (3200–3400 cm⁻¹) groups are diagnostic .

Q. How can researchers ensure purity during synthesis?

Purity is validated via:

  • Melting point analysis : Sharp melting ranges (<2°C variation) indicate homogeneity.
  • HPLC : Reverse-phase chromatography with UV detection quantifies impurities .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in spectral data?

Density functional theory (DFT) calculations predict electronic properties and optimize molecular geometries. For example:

  • Unexpected NMR shifts : Compare experimental chemical shifts with DFT-calculated values to identify conformational isomers or proton exchange processes .
  • Reactivity predictions : Frontier molecular orbital (FMO) analysis reveals nucleophilic/electrophilic sites, aiding in rationalizing reaction pathways .

Q. What strategies address stability challenges of this compound under varying pH and temperature?

Stability studies should include:

  • pH-dependent degradation : Monitor via UV-Vis spectroscopy at pH 2–12; sulfonohydrazides are prone to hydrolysis in acidic/basic conditions .
  • Thermogravimetric analysis (TGA) : Quantify thermal decomposition thresholds (e.g., >150°C for solid-state stability) .
  • Lyophilization : For long-term storage, lyophilize the compound in inert atmospheres to prevent oxidation .

Q. How does crystallography using SHELX software resolve structural ambiguities?

SHELX programs (e.g., SHELXL) refine X-ray diffraction data to:

  • Assign bond lengths/angles : Critical for distinguishing between tautomeric forms (e.g., enol vs. keto configurations) .
  • Validate hydrogen bonding networks : Intermolecular interactions (e.g., N–H···O=S) influence crystal packing and stability .

Q. How can structural analogs of this compound be designed to enhance biological activity?

Rational analog design involves:

  • Functional group substitution : Replace methyl groups with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) moieties to modulate reactivity .
  • Bioisosteric replacements : Substitute benzimidazole-thioether groups (e.g., from ) to improve target binding .
  • In vitro screening : Use enzyme inhibition assays (e.g., acetylcholinesterase for neurological applications) to evaluate structure-activity relationships .

Q. What methodologies resolve contradictions between experimental and theoretical data?

Cross-validation approaches include:

  • Hybrid experimental-computational workflows : Compare XRD-derived bond lengths with DFT-optimized geometries .
  • Dynamic NMR studies : Detect rotational barriers in sulfonohydrazide linkages to explain line-broadening effects .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/Purity
SolventEthanolHigh solubility, low side products
Temperature70–80°C (reflux)Maximizes conversion rate
CatalystTriethylamineNeutralizes HCl, improves kinetics

Q. Table 2. Comparison of Structural Analogs

Analog ModificationBiological Activity ShiftReference
–CF₃ substitutionEnhanced enzyme inhibition
Benzothiazole replacementImproved metabolic stability

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